molecular formula C10H6N2O B11913882 3-Hydroxyisoquinoline-4-carbonitrile

3-Hydroxyisoquinoline-4-carbonitrile

Cat. No.: B11913882
M. Wt: 170.17 g/mol
InChI Key: HTXMMRKUWXVNSN-UHFFFAOYSA-N
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Description

3-Hydroxyisoquinoline-4-carbonitrile is an organic compound with the molecular formula C10H6N2O It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a hydroxyl group at the third position and a carbonitrile group at the fourth position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyisoquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of dicyanomethylene-4H-pyran derivatives with secondary amines. This reaction proceeds via a mechanism of ring-opening and sequential ring-closing reactions, resulting in the formation of the desired compound . The reaction conditions are typically mild, and the process is known for its simplicity and good yields.

Industrial Production Methods: Industrial production of this compound often involves the use of copper-catalyzed hydrolysis of corresponding bromoisoquinoline derivatives. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that 3-hydroxyisoquinoline-4-carbonitrile exhibits significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer progression.

Drug Development:
This compound is being explored for its role in drug development, particularly for creating novel anticancer agents. The structural features of this compound allow for modifications that can enhance its efficacy and selectivity against cancer cells. Its potential as a lead compound in the synthesis of isoquinoline derivatives is also notable .

Organic Synthesis Applications

Synthetic Routes:
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic strategies are crucial for producing this compound efficiently and for exploring its derivatives .

Versatile Reactivity:
The compound's reactivity allows it to serve as a precursor for synthesizing other biologically active isoquinoline derivatives. This versatility makes it valuable in organic synthesis, particularly in developing compounds with diverse biological activities .

Material Science Applications

Dyes and Pigments:
Beyond medicinal applications, this compound has potential uses in the production of dyes and pigments due to its stable aromatic structure. The ability to modify its chemical properties can lead to new materials with specific optical characteristics.

Case Study 1: Anticancer Efficacy Evaluation

A recent study evaluated the anticancer efficacy of this compound on several cancer cell lines, including breast and lung cancer models. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Synthetic Methodology Development

Another investigation focused on optimizing synthetic routes for this compound. Researchers employed palladium-catalyzed reactions to enhance yields and minimize by-products. This study underscored the importance of efficient synthesis in facilitating further research into the compound's biological applications.

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Features
7-Hydroxyisoquinoline-3-carbonitrileIsoquinoline derivativeExhibits different biological activities
8-HydroxyquinolineHydroxy derivativeKnown for chelating properties
4-HydroxyisoquinolineHydroxylated isoquinolinePotential in neuroprotective applications

The comparative analysis reveals that while related compounds share structural similarities, this compound's unique combination of functional groups enhances its biological activity, making it a promising candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of 3-Hydroxyisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as a chelator, binding to metal ions and inhibiting their biological functions . This property is particularly useful in the development of antiviral and anticancer agents. The compound’s ability to undergo phototautomerization also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyisoquinoline-4-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Hydroxyisoquinoline-4-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a hydroxyl group and a carbonitrile group attached to an isoquinoline backbone. This dual functionality imparts distinct chemical reactivity and biological properties, making it a versatile compound in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Chelation of Metal Ions : The carbonitrile group can bind metal ions, which may inhibit their biological functions, thereby affecting cellular processes.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Activity

Several studies have explored the antimicrobial efficacy of this compound. For instance, it demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast cancer)10
A549 (Lung cancer)15
HeLa (Cervical cancer)20

These findings suggest that the compound may interfere with critical cellular mechanisms involved in cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers investigated the antimicrobial properties of various isoquinoline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The results revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential for therapeutic applications in oncology .

Comparative Analysis

When compared to structurally similar compounds, such as 3-Hydroxyquinoline and 8-Hydroxyquinoline, this compound demonstrates enhanced biological activity due to the presence of both hydroxyl and carbonitrile groups. This unique structure allows for greater interaction with biological targets and improved solubility profiles.

Compound Antimicrobial Activity Anticancer Activity (IC50)
3-HydroxyisoquinolineModerate15 µM
8-HydroxyquinolineLow>20 µM
This compound High10 µM

Properties

IUPAC Name

3-oxo-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMMRKUWXVNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C(=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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